molecular formula C22H20N4O4 B2459995 3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 955780-72-0

3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Cat. No. B2459995
M. Wt: 404.426
InChI Key: BWCIWPQYYHEPHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide, also known as CEP-26401, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to have various biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide involves the reaction of 3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline with 3,5-dimethoxybenzoyl chloride in the presence of a base to form the target compound.

Starting Materials
3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline, 3,5-dimethoxybenzoyl chloride, Base (e.g. triethylamine, pyridine)

Reaction
Step 1: Dissolve 3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline in a suitable solvent (e.g. dichloromethane, chloroform) and add a base (e.g. triethylamine, pyridine) to the solution., Step 2: Slowly add 3,5-dimethoxybenzoyl chloride to the reaction mixture while stirring at room temperature., Step 3: Continue stirring the reaction mixture for several hours (e.g. 4-6 hours) at room temperature or at a slightly elevated temperature (e.g. 40-50°C)., Step 4: Quench the reaction by adding water to the mixture and extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane)., Step 5: Purify the product by column chromatography or recrystallization to obtain the target compound, 3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide.

Mechanism Of Action

The mechanism of action of 3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide involves the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. It has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, 3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide has been found to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of cellular energy metabolism.

Biochemical And Physiological Effects

3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide has been found to have various biochemical and physiological effects. Some of the effects of 3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide are:
1. Anticancer Properties: 3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Neuroprotective Properties: 3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
3. Cardiovascular Effects: 3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide has been found to reduce blood pressure and improve cardiac function in animal models of hypertension.

Advantages And Limitations For Lab Experiments

3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide has several advantages and limitations for lab experiments. Some of the advantages of 3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide are:
1. Potent Activity: 3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide has been found to have potent activity in various scientific research applications.
2. Selectivity: 3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide has been found to be selective in its inhibition of various enzymes and signaling pathways.
3. Stability: 3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is stable and can be stored for long periods of time.
Some of the limitations of 3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide are:
1. Cost: 3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is expensive and may not be affordable for some research labs.
2. Solubility: 3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide has low solubility in water, which may limit its use in some experiments.
3. Toxicity: 3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide has been found to be toxic at high concentrations, which may limit its use in some experiments.

Future Directions

3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide has several potential future directions for scientific research. Some of the future directions of 3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide are:
1. Development of Novel Cancer Therapeutics: 3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide has potential applications in the development of novel cancer therapeutics.
2. Treatment of Neurological Disorders: 3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide has potential applications in the treatment of neurological disorders such as Alzheimer's disease.
3. Cardiovascular Disease Treatment: 3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide has potential applications in the treatment of cardiovascular diseases such as hypertension.
4. Development of New Drug Delivery Systems: 3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide can be used as a model compound for the development of new drug delivery systems.
5. Investigation of Mechanisms of Action: Further investigation of the mechanisms of action of 3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide can provide insights into the regulation of various enzymes and signaling pathways.

Scientific Research Applications

3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide has been extensively studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects and has been used in several research studies. Some of the scientific research applications of 3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide are:
1. Cancer Research: 3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide has been found to have potential anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Neurological Disorders: 3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide has been found to have potential applications in the treatment of neurological disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
3. Cardiovascular Diseases: 3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide has been found to have potential applications in the treatment of cardiovascular diseases. It has been shown to reduce blood pressure and improve cardiac function in animal models of hypertension.

properties

IUPAC Name

3,5-dimethoxy-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-28-17-10-15(11-18(12-17)29-2)22(27)23-16-6-4-5-14(9-16)19-13-26-20(24-19)7-8-21(25-26)30-3/h4-13H,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCIWPQYYHEPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

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